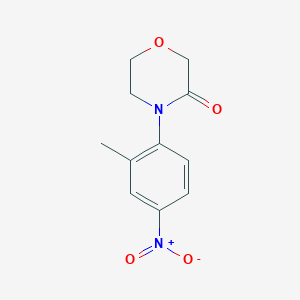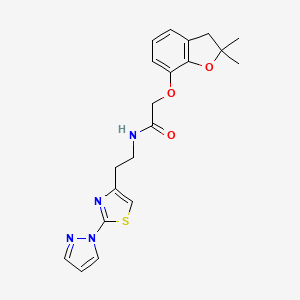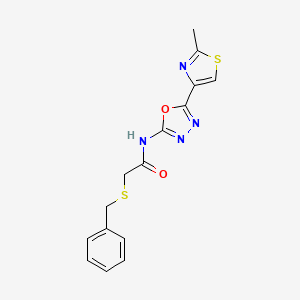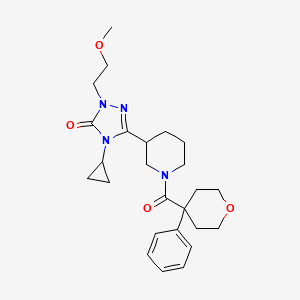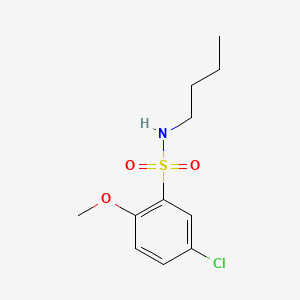
6-Chloro-4'-methylflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4’-methylflavone is a chemical compound with the molecular formula C16H11ClO2 and a molecular weight of 270.71 . It is also known by the IUPAC name 2-(4-chlorophenyl)-6-methyl-4H-chromen-4-one . The compound appears as a white to light beige crystalline powder .
Synthesis Analysis
The synthesis of flavones like 6-Chloro-4’-methylflavone can be achieved through a one-pot facile route. This involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another synthesis method involves the reaction with thallium (III) acetate in acetic acid .Molecular Structure Analysis
The InChI code for 6-Chloro-4’-methylflavone is 1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 . The compound has a benzopyranone structure, which is a characteristic feature of flavones .Applications De Recherche Scientifique
1. Positive Modulation of GABA Receptors
Research has shown that flavones like 6-methylflavone act as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors, specifically at human recombinant α1β2γ2L and α1β2 GABAA receptors. This modulation is independent of flumazenil-sensitive benzodiazepine sites, suggesting a unique mechanism of action (Hall et al., 2004).
2. Anti-inflammatory Effects in Bowel Diseases
Flavones such as chrysin (5,7-dihydroxyflavone) have been shown to alleviate symptoms of dextran sodium sulfate (DSS)-induced colitis in mice. Chrysin also inhibits tumor necrosis factor (TNF)-alpha-induced activation of nuclear factor (NF)-kappaB in IEC-6 cells, indicating its potential as an anti-inflammatory agent (Shin et al., 2009).
3. Antimalarial Activity
Flavin analogs, including compounds similar to 6-Chloro-4'-methylflavone, have demonstrated antimalarial activity. They inhibit glutathione reductase from human erythrocytes and Plasmodium falciparum, contributing to their antimalarial properties (Becker et al., 1990).
4. Potential Chemopreventive Molecule
Studies suggest that methylated flavones, like 5,7-dimethoxyflavone, have potential as chemopreventive agents due to their high tissue accumulation and limited metabolism in vivo. This makes them promising candidates for cancer prevention, particularly in liver, mouth, esophagus, and lung cancers (Tsuji et al., 2006).
5. Antagonist of Benzodiazepine Binding Sites
Compounds like 6-Chloro-3'-nitroflavone have been shown to act as antagonists of the benzodiazepine binding sites of the GABAA receptor. They do not possess anxiolytic, anticonvulsant, sedative, myorelaxant actions but can antagonize the effects of diazepam (Viola et al., 2000).
6. Anticancer Agents
1,3-Benzoxazine derivatives, having a flavone moiety, show potent anticancer activity against human breast cancer cell lines. Some derivatives of flavones, including those with chloro substituents, have been found to be particularly effective, indicating their potential as anticancer agents (Garg et al., 2013).
Mécanisme D'action
Target of Action
6-Chloro-4’-methylflavone is a type of flavone, a class of compounds known for their diverse biological activities . The primary targets of flavones are often proteins or enzymes involved in critical cellular processes.
Mode of Action
Flavones, including 6-Chloro-4’-methylflavone, typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can alter the conformation or activity of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Flavones are known to affect multiple biochemical pathways due to their ability to interact with various targets . They can influence pathways related to inflammation, oxidative stress, cell proliferation, and more .
Pharmacokinetics
The pharmacokinetics of flavones, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as glycosylation . Glycosylation can improve the stability and bioavailability of flavones .
Result of Action
The molecular and cellular effects of flavones can include reduced inflammation, decreased oxidative stress, and altered cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of flavones .
Safety and Hazards
6-Chloro-4’-methylflavone may cause eye irritation and skin irritation. It may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Propriétés
IUPAC Name |
6-chloro-2-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPRHJDYJRDVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)
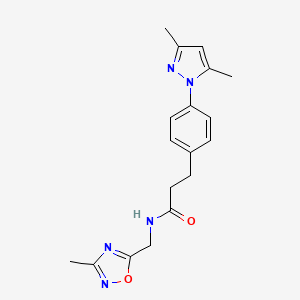

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)
![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)
![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)
